molecular formula C7H12N2OS2 B3332188 MTH-DL-Methionine CAS No. 877-49-6

MTH-DL-Methionine

Cat. No.: B3332188
CAS No.: 877-49-6
M. Wt: 204.3 g/mol
InChI Key: GQSMFARWFJRERX-UHFFFAOYSA-N
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Description

MTH-DL-Methionine is a methylthiohydantoin amino acid derivative with the empirical formula C7H12N2OS2 and a molecular weight of 204.31 g/mol . This compound is a derivative of methionine, an essential amino acid that plays a crucial role in various biological processes.

Mechanism of Action

Target of Action

MTH-DL-Methionine, a methylthiohydantoin amino acid derivative , primarily targets the methionine metabolic pathway. Methionine is an essential amino acid that plays a crucial role in many body functions . It is a key component in protein synthesis and is involved in the formation of several important compounds, including S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .

Mode of Action

It is known that methionine, and by extension this compound, may have antioxidant activity . It is thought that metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress. As a precursor to L-cysteine, methionine plays a role in replenishing glutathione levels, thereby potentially exerting a protective effect against oxidative stress .

Biochemical Pathways

This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is fundamental for the synthesis and recycling of methionine and its derivative, SAMe . SAMe serves as a universal methyl donor in numerous cellular methylation reactions, influencing various metabolic pathways and cellular processes ranging from protein synthesis to DNA methylation . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of another important amino acid, cysteine .

Pharmacokinetics

Methionine, an essential amino acid, cannot be synthesized by the body and must be obtained from the diet . Once ingested, methionine is absorbed in the small intestine and transported to the liver, where it is metabolized . The metabolic products are then distributed throughout the body via the bloodstream .

Result of Action

The primary result of this compound’s action is its involvement in protein synthesis and the formation of several important compounds . By serving as a precursor to these compounds, this compound plays a crucial role in various cellular processes, including gene expression, chromatin structure, and cellular signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of methionine in the diet can directly impact its metabolic pathways . Additionally, certain physiological conditions, such as oxidative stress, can influence the demand for methionine and its metabolic products

Biochemical Analysis

Biochemical Properties

MTH-DL-Methionine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is based on its unique structural characteristics and chemical modifications .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MTH-DL-Methionine typically involves the reaction of methionine with methylthiohydantoin. The reaction conditions often include the use of solvents such as water or ethanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs fermentation processes using genetically modified organisms such as Escherichia coli. These organisms are engineered to produce high yields of the compound through optimized metabolic pathways. The fermentation process is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

MTH-DL-Methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MTH-DL-Methionine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and as a dietary supplement.

    Industry: Used in the production of animal feed to enhance growth and health

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MTH-DL-Methionine is unique due to its methylthiohydantoin structure, which imparts distinct chemical properties and biological activities compared to other methionine derivatives. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-methyl-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS2/c1-9-6(10)5(3-4-12-2)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSMFARWFJRERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=S)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-49-6
Record name 3-methyl-5-[2-(methylsulfanyl)ethyl]-2-sulfanylideneimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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